(S)-2-Amino-2-cyclopentylethanol hydrochloride
Overview
Description
“(S)-2-Amino-2-cyclopentylethanol hydrochloride” likely refers to the hydrochloride salt form of a cyclopentylethanol derivative. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific molecular structure and the conditions under which it’s used. Generally, amines can undergo a variety of reactions, including acid-base reactions and reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Hydrochlorides generally have good water solubility .Scientific Research Applications
Synthesis and Chemical Reactions
- Antiradiation Drug Precursors: S-substituted derivatives of 2-aminoethanethiol hydrobromide, which are structurally related to (S)-2-Amino-2-cyclopentylethanol hydrochloride, have been prepared for potential use as antiradiation drugs. A preferred method involved aminoethylation of sulfur-containing anions (Johnston & Gallagher, 1961).
- Green Peptide Synthesis Solvent: In solid-phase peptide synthesis, alternatives like 2-methyltetrahydrofuran have been proposed to replace hazardous solvents. These processes often involve derivatives of 2-amino alcohols (Al Musaimi et al., 2018).
Luminescent Properties and Catalysis
- Cyclopalladated and Iridium Complexes: Cyclopalladated and iridium complexes with derivatives of 2-amino alcohols exhibit luminescence and are used in coupling reactions of aryl chlorides, demonstrating potential in organic synthesis and material sciences (Xu et al., 2014).
Application in Amino Acid and Peptide Chemistry
- N-Tosyl Aziridines Synthesis: 2-Amino alcohols have been used in the synthesis of N-tosyl aziridines, highlighting their role in the preparation of important organic intermediates (Bieber & de Araújo, 2002).
- Synthesis of Amino-Differentiated Compounds: Derivatives like 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid, synthesized from cycloheptadiene, demonstrate the utility of amino alcohols in producing biologically active analogs (Shireman & Miller, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-2-cyclopentylethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFPXRQCROWAEL-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055848-97-8 | |
Record name | Cyclopentaneethanol, β-amino-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055848-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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